Cas no 36945-03-6 (Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)-)
36945-03-6 structure
Product Name:Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)-
Numero CAS:36945-03-6
MF:C17H18ClN3
MW:299.797922611237
CID:312655
PubChem ID:6918447
Update Time:2025-04-19
Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)-
- acetonitrile, 2-(2-chloro-6-methylergolin-8-yl)-; (2-chloro-6-methylergolin-8-yl)acetonitrile; [(8beta)-2-chloro-6-methylergolin-8-yl]acetonitrile
- Lergo; Lergotril
- LERGOTRILE [INN]
- CHEBI:177579
- 2-Chloro-6-methylergoline-8beta-acetonitrile
- Lergotrilum [INN-Latin]
- CHEMBL80937
- JKAHWGPTNVUTNB-IXPVHAAZSA-N
- D04693
- 2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-g]quinolin-9-yl]acetonitrile
- DTXSID701043282
- O68JXU1W09
- Lergotrilo [INN-Spanish]
- Lergotrilo
- Lergotrile [USAN:INN]
- Q27079974
- AKOS040747043
- LY 79907
- 2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-yl]acetonitrile
- Ergoline-8-acetonitrile, 2-chloro-6-methyl-, (8beta)-
- UNII-O68JXU1W09
- 2-((6aR,9S,10aR)-5-chloro-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)acetonitrile
- Lergotrile (USAN/INN)
- Lergotrilum
- 36945-03-6
- LERGOTRILE [USAN]
- GTPL270
- SCHEMBL635242
- 2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile
- Lergotrile
- BDBM50224035
- Ergoline-8-acetonitrile, 2-chloro-6-methyl-, (8.beta.)-
-
- Inchi: 1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3/t10-,12-,15-/m1/s1
- Chiave InChI: JKAHWGPTNVUTNB-IXPVHAAZSA-N
- Sorrisi: ClC1=C2C3C(=CC=CC=3[C@H]3C[C@@H](CC#N)CN(C)[C@@H]3C2)N1
Proprietà calcolate
- Massa esatta: 299.118925
- Massa monoisotopica: 299.118925
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 1
- Complessità: 458
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.8
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.265
- Punto di ebollizione: 528°Cat760mmHg
- Punto di infiammabilità: 273.1°C
- Indice di rifrazione: 1.636
Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)- Letteratura correlata
-
David Stephens,Yu Zhang,Mathew Cormier,Gabriel Chavez,Hadi Arman,Oleg V. Larionov Chem. Commun. 2013 49 6558
-
Anthony M. Abel,Graham R. Allan,Andrew J. Carnell,J. Alf Davis Chem. Commun. 2002 1762
36945-03-6 (Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti